2-[(Furan-2-yl)methyl]benzene-1,3,5-triol
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Overview
Description
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol is an organic compound that features a benzene ring substituted with three hydroxyl groups and a furan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-yl)methyl]benzene-1,3,5-triol can be achieved through several methods. One common approach involves the reaction of a furan derivative with a benzene triol under specific conditions. For instance, furan-2-carbaldehyde can be reacted with benzene-1,3,5-triol in the presence of a catalyst to form the desired compound . The reaction typically requires heating under reflux and the use of a suitable solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of acylated or alkylated benzene derivatives.
Scientific Research Applications
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Furan-2-yl)methyl]benzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which may contribute to its biological activities. Additionally, the furan ring can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Phloroglucinol: Another trihydroxybenzene with hydroxyl groups at positions 1, 3, and 5.
Pyrogallol: A trihydroxybenzene with hydroxyl groups at positions 1, 2, and 3.
Hydroxyquinol: A trihydroxybenzene with hydroxyl groups at positions 1, 2, and 4.
Uniqueness
2-[(Furan-2-yl)methyl]benzene-1,3,5-triol is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties compared to other trihydroxybenzenes. This structural feature allows for additional interactions and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
96333-36-7 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C11H10O4/c12-7-4-10(13)9(11(14)5-7)6-8-2-1-3-15-8/h1-5,12-14H,6H2 |
InChI Key |
XHGQHCRQDHYTLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC2=C(C=C(C=C2O)O)O |
Origin of Product |
United States |
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